3-(4-Acetoxybenzoyl)-2-chloropyridine
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Overview
Description
3-(4-Acetoxybenzoyl)-2-chloropyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of an acetoxybenzoyl group attached to the third position of the pyridine ring and a chlorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetoxybenzoyl)-2-chloropyridine typically involves the acylation of 2-chloropyridine with 4-acetoxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetoxybenzoyl)-2-chloropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding hydroxy compound.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Hydrolysis: Formation of 3-(4-Hydroxybenzoyl)-2-chloropyridine.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
3-(4-Acetoxybenzoyl)-2-chloropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as liquid crystalline materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions with biological macromolecules.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor for more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-Acetoxybenzoyl)-2-chloropyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The acetoxybenzoyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxybenzoyl)-2-chloropyridine: Similar structure but with a hydroxy group instead of an acetoxy group.
3-(4-Methoxybenzoyl)-2-chloropyridine: Contains a methoxy group instead of an acetoxy group.
3-(4-Acetoxybenzoyl)-2-bromopyridine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3-(4-Acetoxybenzoyl)-2-chloropyridine is unique due to the presence of both an acetoxybenzoyl group and a chlorine atom, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
[4-(2-chloropyridine-3-carbonyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-9(17)19-11-6-4-10(5-7-11)13(18)12-3-2-8-16-14(12)15/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSVWYKCZYQXRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642178 |
Source
|
Record name | 4-(2-Chloropyridine-3-carbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-41-9 |
Source
|
Record name | 4-(2-Chloropyridine-3-carbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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